molecular formula C20H20N2O2S B2725048 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 898424-56-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2725048
CAS No.: 898424-56-1
M. Wt: 352.45
InChI Key: WQGUUISUYXWPOT-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound often noted for its intriguing chemical structure and potential applications in various scientific fields. It consists of a furan-2-carboxamide core linked through a thiophen-2-yl ethyl bridge to a dihydroisoquinolinyl moiety. This structural configuration suggests it has significant potential for chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be approached through multiple steps involving the construction of each molecular segment followed by their union. Typically, the synthesis starts with the creation of the dihydroisoquinoline unit, which can be achieved through the Pictet-Spengler reaction of a β-phenylethylamine derivative. The thiophene ethyl segment can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction. The final step involves the formation of the furan-2-carboxamide through amidation reactions under mild conditions.

Industrial Production Methods

Industrial synthesis of this compound may employ flow chemistry techniques to optimize the reaction conditions and increase yield. Automated synthesis platforms could be utilized to ensure precision in the preparation steps, minimizing side reactions and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : The thiophene ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.

  • Reduction: : The furan ring can be reduced to tetrahydrofuran in the presence of reducing agents like sodium borohydride.

  • Substitution: : Various nucleophilic substitutions can occur at the furan and thiophene rings, depending on the substituents present.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophiles like amines or thiols in the presence of catalytic bases.

Major Products

  • Oxidation of the thiophene ring typically yields sulfone derivatives.

  • Reduction of the furan ring yields tetrahydrofuran derivatives.

  • Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways.

  • Medicine: : Explored for therapeutic properties, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. For instance, its structure suggests potential activity as an enzyme inhibitor or receptor modulator, though specific pathways would need to be experimentally confirmed.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)acetamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)furan-2-carboxamide

Uniqueness

What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide apart from its counterparts is its unique furan-2-carboxamide and thiophene combination, which could offer distinct reactivity and biological profiles.

This compound represents an exciting frontier for further exploration, promising a blend of chemical intrigue and potential for practical applications. Where would you like to dive deeper next?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-20(18-7-3-11-24-18)21-13-17(19-8-4-12-25-19)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGUUISUYXWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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